![molecular formula C6H5ClN2O B2995044 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1379179-87-9](/img/structure/B2995044.png)
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
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Overview
Description
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 . It is a white crystalline solid .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine consists of a six-membered aromatic heterocyclic ring that contains two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a white crystalline solid . It has a molecular weight of 156.57 .Scientific Research Applications
- Application : Researchers have utilized this compound to design promising candidates for cancer therapy. Kinase inhibitors play a crucial role in regulating cell signaling pathways, making them valuable targets for cancer treatment. Additionally, 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives have shown potential as innovative treatments for inflammatory skin disorders, such as atopic dermatitis .
- Application : Researchers use it as a building block to create more complex molecules, especially in the development of kinase inhibitors and other disease-targeting agents .
- Application : Industries involved in bulk manufacturing, sourcing, and procurement utilize 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine for specific chemical processes. Its availability as an in-stock or backordered impurity facilitates research and development .
- Application : By studying its interactions with cellular components, scientists gain insights into its potential therapeutic mechanisms. These studies contribute to drug discovery and optimization .
- Application : Researchers employ 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine in molecular docking simulations to understand its interactions with target proteins. These insights guide drug design and optimization .
- Application : Researchers and pharmaceutical companies may seek patent protection for specific derivatives or applications of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine. Intellectual property rights play a crucial role in commercializing new drugs .
Medicinal Chemistry and Kinase Inhibitors
Pharmaceutical Intermediates
Chemical Synthesis and Custom Manufacturing
Biological Activity Studies
Computational Modeling and Docking Studies
Patent Applications and Intellectual Property
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Chemically, it demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
It’s worth noting that protein kinases, which are potential targets of similar pyrimidine derivatives, play a crucial role in various biochemical pathways, including signal transduction pathways .
Result of Action
Similar pyrimidine derivatives have shown cytotoxic activities against certain cancer cell lines , suggesting potential anticancer effects.
Action Environment
The action of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area, away from heat sources and oxidants, is essential .
properties
IUPAC Name |
4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMDLAMXZUTNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379179-87-9 |
Source
|
Record name | 4-chloro-5H,7H-furo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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